5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
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Overview
Description
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a methyl group at the 5-position and a methyl(phenyl)amino group at the 6-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction typically involves the use of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents. The condensation in ethanol at room temperature leads to the formation of the desired nicotinic acid derivatives .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates by-products such as nitrous oxide, which pose environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A structural isomer of nicotinic acid with applications in the synthesis of pharmaceuticals.
Picolinic Acid: Another isomer with distinct biological activities and applications.
Uniqueness
5-Methyl-6-(methyl(phenyl)amino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PVJAVICIXRGSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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